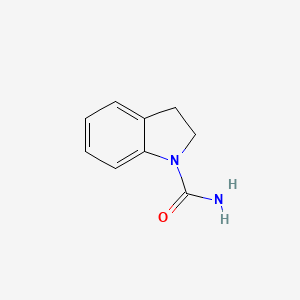

2,3-dihydro-1H-indole-1-carboxamide

Description

Historical Context of Indole (B1671886) and Dihydroindole Scaffolds in Organic Synthesis

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in the world of chemistry. nih.govijpsr.com Its story began in the 19th century with the isolation of indole from the indigo (B80030) dye. bhu.ac.in This discovery paved the way for extensive research into its chemical properties and reactivity. The indole scaffold is not merely a synthetic curiosity; it is a recurring motif in a vast array of naturally occurring molecules with significant biological activities. nih.govderpharmachemica.com Prominent examples include the essential amino acid tryptophan, the neurotransmitter serotonin, and the antihypertensive plant alkaloid reserpine. nih.govmdpi.com The recognition of the indole nucleus in these vital compounds spurred a massive wave of research in organic synthesis, leading to the development of numerous methods for its construction and functionalization. derpharmachemica.com

Parallel to the exploration of the fully aromatic indole system, its saturated counterpart, the 2,3-dihydro-1H-indole, commonly known as indoline (B122111), has also carved out a significant niche in organic synthesis. wikipedia.org The saturation of the 2,3-bond imparts a three-dimensional character to the molecule, which can be crucial for its interaction with biological targets. researchgate.net Historically, indolines have been utilized as key intermediates in the synthesis of more complex indole alkaloids and other pharmacologically active compounds. acs.orgresearchgate.net The ability to selectively dehydrogenate indolines to form indoles provides a versatile synthetic route to this important class of heterocycles. researchgate.net The development of methods for the synthesis of both indole and indoline scaffolds has been a testament to the enduring importance of these structures in the advancement of organic chemistry. acs.org

Significance of the 2,3-Dihydro-1H-indole-1-carboxamide Moiety in Contemporary Chemical Synthesis

In modern chemical synthesis, the focus often lies on creating molecules with specific functions, whether for biological applications or materials science. The this compound moiety represents a strategic fusion of the established indoline scaffold with a carboxamide group at the N-1 position. This combination gives rise to a versatile building block with significant potential in contemporary research.

The carboxamide functional group is a cornerstone of medicinal chemistry, known for its ability to form hydrogen bonds and participate in various intermolecular interactions. When appended to the indoline nitrogen, it modulates the electronic properties and conformational flexibility of the entire molecule. This modification can lead to compounds with enhanced binding affinities for biological targets. nih.gov Indeed, indole-2-carboxamide and indole-3-carboxamide derivatives have been extensively investigated for a wide range of biological activities. nih.govtandfonline.comrsc.orgnih.gov

The this compound scaffold, in particular, has been explored as a core structure in the development of novel therapeutic agents. nih.gov For instance, derivatives of this moiety have been synthesized and evaluated as potential inhibitors of various enzymes and receptors. The indoline portion provides a rigid framework that can be appropriately substituted to achieve selectivity, while the N-carboxamide group offers a handle for further chemical modification and for establishing key interactions within a biological binding site. nih.govontosight.ai The synthesis of libraries based on this scaffold allows for the systematic exploration of structure-activity relationships, a fundamental practice in modern drug discovery. acs.orgresearchgate.netnih.govfarmaciajournal.com

Scope and Objectives of Research on this compound Chemistry

Research centered on this compound and its derivatives is driven by a range of objectives, primarily within the fields of medicinal chemistry and organic synthesis. A primary goal is the development of efficient and versatile synthetic methodologies to access a diverse array of substituted analogs. This includes the exploration of novel catalysts and reaction conditions to introduce various functional groups onto both the aromatic ring and the heterocyclic portion of the indoline scaffold. nih.gov

A significant portion of the research is dedicated to the discovery of new therapeutic agents. Scientists are actively designing and synthesizing derivatives of this compound with the aim of identifying compounds with potent and selective biological activity. nih.govontosight.ai This often involves computational modeling to predict binding interactions with specific biological targets, followed by chemical synthesis and in vitro biological evaluation. acs.orgresearchgate.net The ultimate objective is to identify lead compounds that can be further optimized for development into new drugs for a variety of diseases.

Furthermore, the this compound moiety serves as a valuable chemical probe for studying biological processes. By designing molecules that can selectively interact with a particular enzyme or receptor, researchers can gain insights into the function and regulation of these biological targets. This fundamental research expands our understanding of complex biological systems and can uncover new avenues for therapeutic intervention. The ongoing exploration of the chemistry and biological potential of this compound underscores its importance as a valuable scaffold in contemporary chemical research. acs.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 56632-33-8 |

Properties

IUPAC Name |

2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLWZAHKUJNRML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809662 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for 2,3 Dihydro 1h Indole 1 Carboxamide and Its Chemical Derivatives

Established Synthetic Routes to 2,3-Dihydro-1H-indole-1-carboxamide

Condensation Reactions in this compound Synthesis

Condensation reactions represent a foundational and versatile strategy for the synthesis of this compound and its analogs. These reactions typically involve the formation of a key bond, often a carbon-nitrogen or carbon-carbon bond, through the joining of two or more molecules with the elimination of a small molecule such as water.

A common approach involves the condensation of a suitably substituted indoline (B122111) with a reagent that introduces the carboxamide functionality. For instance, intermediates like 5-chloro-2-oxo-2,3-dihydro-1H-indole-1-carboxamide can be reacted with amines, such as N-methylamine, in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) in a solvent such as dimethylformamide (DMF). Similarly, the synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles has been achieved through condensation reactions of 2-methoxy-Δ1-pyrroline with substituted phenylacetonitriles. rsc.org

Multicomponent reactions, a type of condensation reaction, offer an efficient pathway to complex dihydro-indole derivatives. A metal-free, stereoselective four-component reaction between α-ketoamides, amines, aromatic aldehydes, and β-nitroalkenes or β-pivaloxy-nitroalkanes has been developed to produce functionalized 2,3-dihydro-4-nitropyrroles. frontiersin.org This highlights the power of condensation strategies in building molecular complexity in a single step.

The table below summarizes examples of condensation reactions used in the synthesis of dihydroindole derivatives.

| Reactants | Reagents/Catalyst | Product Type | Reference |

| 5-chloro-2-oxo-2,3-dihydro-1H-indole-1-carboxamide, N-methylamine | DMAP, DMF | Substituted this compound | |

| 2-methoxy-Δ1-pyrroline, 2-bromo-5-methoxy-4-methylphenylacetonitrile | - | α-(Aryl)-α-pyrrolidin-2-ylideneacetonitrile | rsc.org |

| α-ketoamides, amines, aromatic aldehydes, β-nitroalkenes | - | 2,3-dihydro-4-nitropyrrole | frontiersin.org |

| Tertiary enamides with a formyl group | BBr3, P2O5 | 2,3-dihydro-1H-azepine derivatives | researchgate.net |

Tscherniac-Einhorn Reaction Pathways to Indole (B1671886) Carboxamide Derivatives

The Tscherniac-Einhorn reaction, an acid-catalyzed electrophilic aromatic substitution, provides a valuable method for the amidoalkylation of aromatic compounds, including indoles and their derivatives. wikipedia.org This reaction utilizes N-hydroxymethylamides or N-hydroxymethylimides as electrophiles in the presence of a strong acid catalyst like sulfuric acid. wikipedia.org

The mechanism involves the acid-catalyzed formation of a reactive N-acyliminium ion intermediate from the N-hydroxymethylamide. This electrophile then attacks the electron-rich aromatic ring of the indole nucleus, leading to the introduction of an amidomethyl group. wikipedia.org This methodology has been specifically cited for the synthesis of 5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide, where indoline reacts with reagents like N-hydroxymethylphthalimide.

The Tscherniac-Einhorn reaction is a powerful tool for the functionalization of the indole core, allowing for the direct introduction of a carboxamide-containing side chain. wikipedia.orgresearchgate.net

Synthesis via Indoline Precursors and Functional Group Introduction

The synthesis of this compound and its derivatives frequently begins with a pre-formed indoline ring, followed by the strategic introduction of the desired functional groups. This approach offers a high degree of flexibility, allowing for the synthesis of a wide variety of substituted analogs.

Indoline itself, a 2,3-dihydro-1H-indole, serves as a common starting material. sci-hub.se The carboxamide group can be introduced at the N-1 position through various acylation reactions. For example, reaction with an isocyanate in the presence of a suitable catalyst can yield the corresponding 1-carboxamide.

Furthermore, functional groups can be introduced onto the benzene (B151609) ring of the indoline scaffold before or after the formation of the carboxamide. For instance, nitration of an indoline precursor can introduce a nitro group, which can subsequently be reduced to an amino group, as seen in the synthesis of 5-amino-3-{phenyl-[4-piperidinecarboxanilide-methylenyl]}-1,3-dihydro-2-indolinone. google.com This amino group can then be further functionalized, for example, by acylation to form an amide. google.com

An efficient methodology for the synthesis of indole, 2,3-dihydro-indole, and 3,4-dihydro-2H-quinoline-1-carbothioic acid amide derivatives has been described, highlighting the importance of the indoline scaffold. nih.gov This work demonstrated that the introduction of an acyl group at the NH2 of a thiourea (B124793) moiety enhanced the biological activity of the resulting compounds. nih.gov

Modern Synthetic Approaches to this compound Scaffolds

Transition-Metal-Catalyzed Methodologies for Indole and Dihydroindole Functionalization

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and the functionalization of indoles and dihydroindoles is no exception. These methods offer high efficiency, selectivity, and functional group tolerance.

Copper-Catalyzed Reactions: Copper catalysts have been effectively used for the N-carboxamidation of indoles. For example, the reaction of indoles with isocyanates catalyzed by copper(I) iodide (CuI) provides a direct route to indole-1-carboxamides. researchgate.netresearchgate.net Theoretical studies have shown that the Cu(I) catalyst activates the N1-C1 double bond of the isocyanate, facilitating the intermolecular addition. researchgate.netresearchgate.net

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed for the selective C-H functionalization of indole derivatives. A Rh(III)-catalyzed coupling of N-methoxy-1H-indole-1-carboxamides with aryl boronic acids has been reported, leading to the formation of C-C and C-C/C-N bonds. acs.org This method proceeds via C-H activation and electrophilic addition. acs.org Rhodium catalysis has also been utilized in the C-H allylation of indoles at the C2 position. sorbonne-universite.fr

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions to form C-C and C-N bonds. Palladium-catalyzed C-H arylations of free (NH) indoles with iodoarenes have been demonstrated, with the directing group on the C3 position influencing the regioselectivity of the arylation. acs.org One-pot palladium-catalyzed Sonogashira coupling, amidopalladation, and reductive elimination sequences have been developed for the synthesis of 2,3-disubstituted indoles from 2-bromoanilides. acs.org

The table below provides a summary of transition-metal-catalyzed reactions for the synthesis of indole and dihydroindole derivatives.

| Catalyst | Reactants | Product Type | Reference |

| CuI | Indoles, Isocyanates | Indole-1-carboxamides | researchgate.netresearchgate.net |

| Rh(III) | N-methoxy-1H-indole-1-carboxamides, Aryl boronic acids | C-C and C-C/C-N coupled products | acs.org |

| Pd(II) | Free (NH) indoles, Iodoarenes | C4-arylated indoles | acs.org |

| PdCl2(PhCN)2 | 2-Bromo-N-trifluoroacetylanilide, Terminal alkynes, Aryl bromides/chlorides | 2,3-Disubstituted indoles | acs.org |

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Flow Chemistry: Flow chemistry has emerged as a valuable technique for the synthesis of indoline derivatives. It offers advantages such as improved safety, scalability, and the potential for automation. A one-step heterogeneous catalytic hydrogenation for the synthesis of ethyl 2-(2,3-dihydro-1H-indol-2-yl)acetate has been developed using a flow reactor, avoiding the use of traditional reducing agents. researchgate.net

Ultrasound-Promoted Synthesis: The use of ultrasound irradiation can significantly accelerate reaction rates and improve yields in organic synthesis. An ultrasound-promoted green synthesis of hydrazine (B178648) carboxamide derivatives has been reported, where the reaction of 1H-indole-2,3-dione with N-(substituted phenyl)hydrazine carboxamides was carried out in a water-glycerol solvent system. nih.gov This method drastically reduced the reaction time from hours to minutes compared to conventional heating. nih.gov

Catalyst-Free and Alternative Solvent Systems: Efforts have been made to develop synthetic methods that avoid the use of toxic catalysts and solvents. For example, the synthesis of indole derivatives has been achieved using polyethylene (B3416737) glycol (PEG) as a recyclable and environmentally benign reaction medium. openmedicinalchemistryjournal.com Catalyst-free multicomponent reactions, such as the one described for the synthesis of 2,3-dihydropyrroles, also align with the principles of green chemistry by maximizing atom economy. frontiersin.org

The development of greener synthetic routes to this compound and its derivatives is an ongoing area of research with the potential to make the production of these important compounds more sustainable. researchgate.net

Asymmetric Synthesis and Stereoselective Pathways for Chiral Dihydroindole Carboxamides

The creation of chiral centers within the dihydroindole core is of paramount importance for applications in pharmacology. Asymmetric synthesis of dihydroindole carboxamides can be achieved through various stereoselective strategies, including the use of chiral catalysts and auxiliaries, or by intramolecular reactions on prochiral substrates.

One of the most direct and efficient methods for obtaining chiral indolines is the asymmetric hydrogenation of the corresponding indole. chinesechemsoc.org Transition metal-catalyzed asymmetric hydrogenation (AH) of prochiral indoles offers an atom-economical route to enantioenriched indolines, which can then be converted to the target carboxamide. chinesechemsoc.org For instance, iridium-based catalysts have demonstrated high efficiency and stereoselectivity in the hydrogenation of various indole derivatives. chinesechemsoc.org

Organocatalysis presents another powerful tool. For example, an asymmetric intramolecular Michael addition has been developed for the synthesis of 2,3-disubstituted indolines. researchgate.net This approach utilizes a primary amine catalyst derived from cinchona alkaloids to facilitate the cyclization of (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones, affording cis-2,3-disubstituted indolines with high stereoselectivity. researchgate.net These products can subsequently be N-acylated to form the desired carboxamides.

Chiral auxiliaries offer a reliable method for inducing stereoselectivity. umich.edursc.org An auxiliary, which is a pure enantiomeric compound, can be temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired chiral center is established, the auxiliary is removed. rsc.org For example, Kobayashi has demonstrated the use of a chiral auxiliary to synthesize α-alkyl-α,β-dihydroxy esters with excellent selectivity, a strategy applicable to the synthesis of functionalized indolines. umich.edu

The table below summarizes key approaches to stereoselective indoline synthesis, which are foundational for producing chiral this compound derivatives.

| Method | Catalyst/Auxiliary | Key Transformation | Stereochemical Outcome | Reference |

| Asymmetric Hydrogenation | Iridium or Rhodium Complexes | Hydrogenation of C2=C3 bond of an indole | High enantioselectivity (e.g., 98% ee) | chinesechemsoc.org |

| Intramolecular Michael Addition | Cinchona Alkaloid-Derived Primary Amine | Cyclization of an enone precursor | High diastereoselectivity (cis) and enantioselectivity | researchgate.net |

| Chiral Auxiliary | e.g., Evans oxazolidinones | Directed reaction on an auxiliary-bound substrate | High diastereoselectivity | umich.edursc.org |

Derivatization and Functionalization Strategies of the this compound Core

The dihydroindole carboxamide scaffold allows for extensive chemical modification at multiple sites, enabling the generation of diverse molecular libraries for various applications.

The aromatic ring of the dihydroindole system is susceptible to electrophilic aromatic substitution (EAS). The position of substitution (typically C5 or C7) is influenced by the electronic nature of the N-1 substituent and any existing groups on the benzene ring. bhu.ac.in Common EAS reactions include:

Halogenation: Introduction of halogen atoms (e.g., Cl, Br) can be achieved using reagents like N-chlorosuccinimide (NCS). nih.gov

Nitration: Nitration can be performed, although conditions must be carefully controlled to avoid oxidation of the dihydroindole ring.

Friedel-Crafts Acylation: This reaction, using an acyl chloride and a Lewis acid like aluminum chloride, introduces an acyl group onto the aromatic ring, typically at the C5 position. nih.gov

Nucleophilic substitution reactions are also valuable, particularly for modifying existing substituents on the ring. evitachem.comresearchgate.net For instance, a chloro group can be displaced by various nucleophiles to introduce new functionalities. evitachem.com The reactivity can be enhanced by the formation of aryne intermediates or through transition-metal catalysis. google.com

The carboxamide group itself is a key point for diversification. A common strategy involves the synthesis of N-substituted indole-2- or -3-carboxamides, which can then be reduced to the corresponding dihydroindole derivatives. tandfonline.comtandfonline.com This is typically achieved by first preparing the indole-carboxylic acid, converting it to a more reactive acyl chloride using thionyl chloride (SOCl₂), and then reacting it with a desired primary or secondary amine. tandfonline.comtandfonline.com

A variety of amines can be used in this condensation step, leading to a wide array of N-substituted carboxamides. tandfonline.comresearchgate.net This method allows for the introduction of different alkyl, aryl, and functionalized groups at the carboxamide nitrogen. For example, reacting 1-benzyl-indole-3-carboxylic acid chloride with various benzylamine (B48309) derivatives yields a library of N-substituted indole-3-carboxamides. tandfonline.com

| Starting Material | Reagents | Product | Reference |

| Indole-3-carboxylic acid | 1. SOCl₂, Toluene | N-substituted indole-3-carboxamide | tandfonline.com |

| 2. Amine, Pyridine, Chloroform | |||

| Indole-2-carboxylic acid | 1. SOCl₂, Benzene | N-substituted indole-2-carboxamide | tandfonline.com |

| 2. Amine, Pyridine, Chloroform | |||

| 5-chloro-2-oxo-2,3-dihydro-1H-indole-1-carboxamide | N-methylamine, DMAP, DMF | 5-chloro-N-methyl-2-oxo-2,3-dihydro-1H-indole-1-carboxamide |

Beyond simple substitutions, more complex modifications can be made to the dihydroindole carboxamide scaffold. This includes introducing substituents at the C2 and C3 positions of the heterocyclic ring and making significant alterations to the core structure.

The synthesis of 2,3-disubstituted indolines can be achieved through cascade reactions, such as an in situ N-ylide formation followed by a Michael substitution. researchgate.net Further functionalization can also be achieved through C-H activation. For example, a cobalt-catalyzed C(sp³)–H acyloxylation of 2-substituted indoles allows for the synthesis of 2α-acyloxylated indole derivatives. researchgate.net

Scaffold modification involves replacing the indole core with other heterocyclic systems like azaindole, benzofuran, or benzimidazole (B57391) to probe the structural requirements for a desired activity. nih.govacs.org This approach helps in identifying new chemical spaces for further development while retaining key pharmacophoric features, such as the carboxamide linkage. nih.govacs.org

Optimization of Reaction Conditions and Yield Enhancement in this compound Production

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction times and waste. The synthesis of indole-based carboxamides often involves multi-step processes where the conditions for each step must be fine-tuned.

A common approach to optimization involves screening various parameters such as catalysts, solvents, temperature, and reagent stoichiometry. For instance, in a palladium-catalyzed C-H functionalization reaction, different palladium sources (e.g., Pd(OAc)₂, Pd(TFA)₂) and oxidants (e.g., Cu(OAc)₂) can be tested. rug.nl Solvents also play a critical role; a screen of acetonitrile (B52724), 1,4-dioxane, N,N-dimethylacetamide (DMA), and dimethylformamide (DMF) might reveal DMF as the optimal choice for a particular transformation. rug.nl

The table below shows an example of reaction condition optimization for the synthesis of a hydrazine carboxamide derivative from 1H-indole-2,3-dione, highlighting the impact of reaction method, solvent, and time on the final yield. nih.gov

| Entry | Method | Solvent | Reaction Time | Yield (%) | Reference |

| 1 | Reflux | CH₃OH + GAA | 12 h | 62 | nih.gov |

| 2 | Stirring | Water-Glycerol (6:4) | 60 min | 72 | nih.gov |

| 3 | Ultrasonication | Water-Glycerol (6:4) | 5-20 min | >80 | nih.gov |

This data demonstrates that moving from conventional reflux to ultrasound-assisted synthesis in a green solvent system can significantly reduce reaction time and improve yield. nih.gov

Scalability and Industrial Considerations for this compound Synthesis

The transition from laboratory-scale synthesis to industrial production requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. For complex molecules like substituted dihydroindole carboxamides, this often necessitates the development of robust and scalable synthetic routes.

Key considerations for industrial production include:

Process Safety: Avoiding hazardous reagents and high-pressure or high-temperature conditions where possible.

Cost-Effectiveness: Using inexpensive starting materials and catalysts.

Efficiency: Optimizing reactions to maximize yield and throughput, often measured by space-time yield.

Sustainability: Employing green solvents and minimizing waste generation.

Modern industrial production methods increasingly utilize technologies like continuous flow reactors and automated synthesis platforms. These technologies can enhance safety by minimizing the volume of hazardous materials at any given time and improve efficiency and consistency through precise control of reaction parameters. The production of the drug silodosin, a complex indoline derivative, provides an example of an industrial process that involves careful control of purification and hydrolysis steps to ensure the quality of the final product. google.com The use of protecting groups that can be easily removed is also a key strategy in the multi-step synthesis of complex indole derivatives. bhu.ac.in

Chemical Reactivity and Reaction Mechanisms of 2,3 Dihydro 1h Indole 1 Carboxamide

Oxidation and Reduction Pathways of 2,3-Dihydro-1H-indole-1-carboxamide

The this compound framework and its derivatives are amenable to both oxidation and reduction, leading to a range of structurally distinct products. The specific outcome of these reactions is highly dependent on the nature of the substituents and the reagents employed.

Derivatives of this compound can be oxidized to form their corresponding oxides . For instance, the oxidation of 2,3-dihydro-1H-pyrrolo[1,2-a]indole derivatives has been accomplished using potent oxidizing agents like osmium tetraoxide and magnesium monoperoxyphthalic acid (MMPP) researchgate.net. A notable oxidative pathway is the dimerization of substituted 2,3-dihydro-N-phenyl-2-thioxo-1H-indole-3-carboxamides. This reaction results in the formation of 2,2'-dithiobis(1-methyl-N-phenyl-1H-indole-3-carboxamides) nih.gov. The indole (B1671886) nucleus itself, being electron-rich, can be oxidized using reagents such as ozone or sodium periodate (B1199274) bhu.ac.in.

Conversely, the reduction of the indole core can be challenging. The aromatic system is generally resistant to nucleophilic reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) under standard conditions bhu.ac.in. However, the heterocyclic portion of the indole ring can be reduced to an indoline (B122111) structure through the use of acidic reducing agents. Reagent systems such as zinc in hydrochloric acid (Zn/HCl) or sodium cyanoborohydride in acetic acid (NaCNBH₃/CH₃COOH) are effective for this transformation bhu.ac.in.

Table 1: Selected Oxidation and Reduction Reactions

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 2,3-dihydro-1H-pyrrolo[1,2-a]indole derivative | Osmium tetraoxide, MMPP | Oxidized tetracyclic skeleton | researchgate.net |

| 2,3-dihydro-N-phenyl-2-thioxo-1H-indole-3-carboxamide | Oxidative Dimerization | Dithiobis(indole-3-carboxamide) | nih.gov |

Cyclization and Annulation Reactions Involving this compound Precursors

Precursors based on the indole carboxamide structure are valuable building blocks for the synthesis of complex, fused heterocyclic systems through cyclization and annulation reactions. These reactions often employ transition metal catalysts to activate otherwise inert C-H bonds.

Rhodium(III)-catalyzed [4+2] annulation reactions between indole-1-carboxamides and alkynes have been developed to synthesize pyrimido[1,6-a]indolone cores researchgate.netthieme-connect.com. Similarly, ruthenium(II) catalysts facilitate the annulation of indole-2-carboxamides with bicycloalkenes, providing access to β-carboline-1-one derivatives under mild conditions acs.org. Cobalt catalysts have also been utilized for the [4+2] annulation of 3-indolecarboxamides with diynes and monoacetylenes to produce γ-carbolinones sioc-journal.cn.

Palladium catalysis is another powerful tool for these transformations. It has been used in the coupling-cyclization of N-(2,3-butadienyl)carboxamides with aryl halides to yield terpenoid-oxazoline hybrids d-nb.info. Furthermore, a multicomponent reaction involving an indole-2-carboxylic acid followed by a palladium-catalyzed cyclization yields tetracyclic indoloquinolines rug.nl. The classical Pictet-Spengler reaction, which involves the cyclization of tryptophan derivatives (related to indole-carboxamides) with aldehydes, remains a fundamental method for producing β-carboline structures wikipedia.orgacs.org.

Table 2: Examples of Cyclization and Annulation Reactions

| Reaction Type | Catalyst | Reactants | Product | Reference |

|---|---|---|---|---|

| [4+2] Annulation | Rhodium(III) | Indole-1-carboxamide, Alkyne | Pyrimido[1,6-a]indolone | researchgate.netthieme-connect.com |

| Annulation | Ruthenium(II) | Indole-2-carboxamide, Bicycloalkene | β-Carboline-1-one | acs.org |

| [4+2] Annulation | Cobalt | Indole-3-carboxamide, Diyne/Alkyne | γ-Carbolinone | sioc-journal.cn |

Investigation of Reactive Intermediates in this compound Chemistry

The elucidation of reaction mechanisms often hinges on the identification of transient reactive intermediates. In the chemistry of indole carboxamides, several such intermediates have been proposed or identified.

In rhodium-catalyzed [4+2] annulation reactions, the formation of Rh-σ-alkenyl intermediates is a key step in the catalytic cycle researchgate.net. Mechanistic studies of ruthenium-catalyzed annulations have pointed to a reversible cyclometalation pathway acs.org. In these processes, the metal center coordinates to the indole and activates it for subsequent bond formation.

In non-metallic reactions, different types of intermediates are observed. For example, the reaction of isatins (indole-2,3-diones) with 2-aminobenzylamine to form indolo[3,2-c]quinolin-6-ones is proposed to proceed through an isolable spiro compound. This intermediate then undergoes a rearrangement involving the ring-opening of an isocyanate intermediate researchgate.net. In another example, the direct coupling of indoles with enolates can be achieved via a single-electron oxidation that generates an electrophilic α-keto radical. This radical species is then attacked by the nucleophilic C3 position of the indole ring acs.org.

Mechanistic Studies and Reaction Pathway Elucidation for this compound Transformations

Understanding the detailed reaction pathways is crucial for optimizing existing reactions and designing new synthetic methods. For indole carboxamides, mechanistic studies have illuminated several key transformation pathways.

The fundamental reactivity of the indole ring dictates that electrophilic substitution occurs preferentially at the C3 position. This is because the positive charge of the intermediate cation (arenium ion) formed during the attack can be effectively stabilized by delocalization of the lone pair of electrons from the adjacent nitrogen atom bhu.ac.inwikipedia.org.

In transition metal-catalyzed reactions, the mechanism is often more intricate. For the cobalt-catalyzed annulation of indole carboxamides, the reaction proceeds through a C(sp²)-H/N-H bond activation, which is guided by an 8-aminoquinoline (B160924) group attached to the carboxamide nitrogen sioc-journal.cn. Rhodium-catalyzed domino annulations have been shown to proceed via an initial alkyne insertion into the rhodium-indole bond, followed by an intramolecular aza-Michael addition to complete the cyclization researchgate.net. A palladium-catalyzed route to indolo[3,2-c]quinolinones from indole-2-carboxamides involves a tandem sequence of dual C(sp²)-H functionalization and a subsequent 1,2-acyl migration to furnish the final product rug.nl. These studies highlight how the carboxamide moiety can be modified to act as a directing group, enabling regioselective functionalization of the indole core.

Advanced Spectroscopic and Analytical Methodologies for 2,3 Dihydro 1h Indole 1 Carboxamide Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chemical Characterization

NMR spectroscopy stands as the cornerstone technique for elucidating the structure of organic molecules in solution. For 2,3-dihydro-1H-indole-1-carboxamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular framework.

Multinuclear NMR provides atom-specific information. ¹H NMR details the proton environment, ¹³C NMR maps the carbon skeleton, and ¹⁵N NMR offers insights into the electronic environment of the nitrogen atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify all non-exchangeable protons and their immediate surroundings. The spectrum of this compound would exhibit distinct signals for the aromatic protons of the benzene (B151609) ring, the two methylene (B1212753) (-CH₂-) groups of the dihydro-pyrrole ring, and the protons of the carboxamide (-CONH₂) group. The aromatic region typically shows complex splitting patterns corresponding to the four adjacent protons on the benzene ring. The aliphatic protons at C2 and C3 would appear as triplets due to coupling with each other. The amide protons may appear as a broad singlet due to quadrupole broadening and chemical exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. For this compound, this includes the aromatic carbons, the aliphatic carbons of the indoline (B122111) core, and the carbonyl carbon of the carboxamide group. The carbonyl carbon is typically found significantly downfield. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

¹⁵N NMR Spectroscopy: ¹⁵N NMR, though less sensitive, is valuable for probing the nitrogen atoms. The spectrum would show two distinct signals corresponding to the indoline nitrogen (N1) and the amide nitrogen. The chemical shift of the N1 nitrogen would indicate its trivalent, amine-like character within the fused ring system, while the amide nitrogen signal would be influenced by the adjacent carbonyl group. rsc.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| C2 | ~3.0 - 3.2 | ~28 - 30 | Triplet |

| C3 | ~4.0 - 4.2 | ~48 - 50 | Triplet |

| C4 | ~7.0 - 7.2 | ~124 - 126 | Doublet |

| C5 | ~6.8 - 7.0 | ~120 - 122 | Triplet |

| C6 | ~7.1 - 7.3 | ~127 - 129 | Triplet |

| C7 | ~7.8 - 8.0 | ~115 - 117 | Doublet |

| C7a | - | ~142 - 144 | - |

| C3a | - | ~130 - 132 | - |

| C=O | - | ~155 - 158 | - |

| -NH₂ | ~5.5 - 6.5 (broad) | - | Singlet (broad) |

Note: Predicted values are based on typical chemical shifts for indoline and carboxamide moieties and may vary depending on the solvent and experimental conditions.

While 1D NMR provides chemical shifts, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations. mdpi.comresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. libretexts.org For this compound, COSY would show correlations between the protons on C2 and C3, and among the adjacent protons on the aromatic ring, confirming their connectivity. mdpi.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom, for example, linking the aliphatic proton signals to the C2 and C3 carbon signals. ustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) correlations between protons and carbons. columbia.eduustc.edu.cn It is instrumental in connecting different fragments of the molecule. For instance, HMBC would show correlations from the C3 protons to the C7a and C3a carbons of the benzene ring, and to the carbonyl carbon, thus confirming the fusion of the rings and the position of the carboxamide group. researchgate.net

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other, irrespective of bonding. libretexts.orgresearchgate.net They are vital for determining stereochemistry and conformation. For example, a NOESY spectrum could show a correlation between the C7 proton and the C2 protons, confirming the planar nature of the fused ring system and the orientation of the substituents. mdpi.com

EXSY (Exchange Spectroscopy): This technique is used to study chemical exchange processes, such as conformational changes or proton exchange with a solvent.

ADEQUATE (Adequate Double Quantum Transfer Experiment): A highly powerful but less sensitive experiment that can establish direct carbon-carbon correlations, providing a complete map of the carbon skeleton.

The N-C bond of an amide has a partial double bond character, which can lead to restricted rotation and the existence of different conformers (rotamers). scielo.org.mx Variable-temperature (VT) NMR studies are employed to investigate such dynamic processes. researchgate.net By recording ¹H NMR spectra at different temperatures, one can observe the broadening and coalescence of signals corresponding to atoms near the amide bond. scielo.org.mx This allows for the calculation of the energy barrier to rotation around the N1-C(O) bond in this compound, providing critical information about its conformational flexibility at different temperatures.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include:

N-H stretching: Two distinct bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide (-NH₂) group.

C-H stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the -CH₂- groups are found just below 3000 cm⁻¹.

C=O stretching (Amide I band): A strong, sharp absorption band around 1650-1680 cm⁻¹ is characteristic of the carbonyl group in the carboxamide.

N-H bending (Amide II band): This band appears around 1640-1590 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar C=O and N-H bonds give strong IR signals, the less polar C=C bonds of the aromatic ring and the C-C backbone often produce strong signals in the Raman spectrum, aiding in the complete vibrational assignment.

Table 2: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Amide (-NH₂) | N-H Symmetric Stretch | ~3350 | Weak |

| Amide (-NH₂) | N-H Asymmetric Stretch | ~3180 | Weak |

| Aromatic C-H | C-H Stretch | ~3100-3000 | Strong |

| Aliphatic C-H (-CH₂-) | C-H Stretch | ~2950-2850 | Strong |

| Carbonyl (-C=O) | C=O Stretch (Amide I) | ~1670 (Strong) | Moderate |

| Amide (-NH₂) | N-H Bend (Amide II) | ~1620 (Moderate) | Weak |

| Aromatic Ring | C=C Stretch | ~1600, 1480 (Moderate) | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) in Molecular Formula Determination

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the precise molecular formula of a compound. acs.org For this compound, HRMS would measure the exact mass of the molecular ion [M+H]⁺. A measured value of 163.0866 would correspond to the calculated exact mass for the formula C₉H₁₁N₂O⁺, confirming the elemental composition. figshare.comarkat-usa.orgmq.edu.au

Mass Spectrometry (MS): Standard MS provides information about the molecular weight and fragmentation pattern. The fragmentation can help confirm the structure. Expected fragments for this compound would include the loss of the carboxamide group or cleavage of the indoline ring, providing further evidence for the proposed structure.

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional structure in the solid state. If suitable crystals can be grown, this technique can precisely determine bond lengths, bond angles, and torsional angles. growingscience.com

For this compound, a crystal structure would confirm the planarity of the indoline ring system and the geometry of the carboxamide group. acs.org Furthermore, it would reveal the intermolecular interactions that govern the crystal packing, such as hydrogen bonds formed by the amide N-H protons and the carbonyl oxygen. These interactions are critical for understanding the solid-state properties of the compound. growingscience.com

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, Combiflash Chromatography)

The structural elucidation of this compound necessitates the isolation of the compound in a highly purified form. Subsequent to synthesis, crude reaction mixtures invariably contain starting materials, byproducts, and other impurities that must be meticulously removed. High-performance liquid chromatography (HPLC) and automated flash chromatography systems, such as Combiflash, are indispensable tools for achieving the requisite levels of purity for spectroscopic analysis and for accurately assessing the purity of the final compound. While specific chromatographic conditions for the title compound are not extensively detailed in publicly available literature, the methodologies employed for structurally related indole (B1671886) carboxamides provide a robust framework for its purification and analysis.

Combiflash Chromatography for Purification

Automated flash chromatography is a primary technique for the purification of synthetic intermediates and final products on a preparative scale. This method offers rapid and efficient separation based on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel) and a mobile phase.

For indole carboxamide derivatives, purification is frequently accomplished using a normal-phase silica gel column with a gradient elution system. The selection of solvents for the mobile phase is critical and is determined by the polarity of the target compound. A common strategy involves a non-polar solvent, such as hexane (B92381) or heptane, and a more polar solvent, like ethyl acetate (B1210297) or methanol (B129727), to gradually increase the polarity of the eluent.

In the synthesis of related indole-2-carboxamides, Combiflash chromatography has been successfully employed. For instance, the purification of various substituted indole-2-carboxamides was achieved using gradients of ethyl acetate in hexane. ontosight.aiacs.orgnih.gov Similarly, intermediates of 5-amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide have been purified using a Combiflash system with a mobile phase gradient of 0–20% ethyl acetate in hexane. In another example, purification of indole-7-carboxamide derivatives was performed on a Combiflash Companion system with a gradient of 20% to 70% ethyl acetate in hexanes over 45 minutes. google.com These examples underscore the utility of a hexane/ethyl acetate solvent system for the purification of compounds with a similar indole carboxamide core.

The following table summarizes representative conditions for the purification of related indole carboxamides using Combiflash chromatography.

| Compound Type | Stationary Phase | Mobile Phase | Elution | Reference |

| Indole-2-carboxamide derivatives | Silica Gel | Ethyl Acetate in Hexane | Gradient: 10–20% | |

| Indole-2-carboxamide derivatives | Silica Gel | Ethyl Acetate in Hexane | Gradient: 0–40% | acs.org |

| Indole-7-carboxamide derivative | Silica Gel | Ethyl Acetate in Hexanes | Gradient: 20–70% | google.com |

| 5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide intermediate | Silica Gel | Ethyl Acetate in Hexane | Gradient: 0–20% |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of a synthesized compound with high accuracy and precision. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds like indole carboxamides.

In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol. The inclusion of a small amount of an acid, like formic acid or trifluoroacetic acid, in the mobile phase can improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase and protonating the analyte.

For the purity determination of 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives, a structurally analogous class of compounds, RP-HPLC has been effectively utilized. Analyses were performed using a C18 column with a mobile phase consisting of a mixture of methanol and water, demonstrating purities exceeding 95%. acs.orgsemanticscholar.org The specific ratio of the organic modifier to water is adjusted to achieve optimal separation and retention time for the compound of interest.

The table below presents typical HPLC conditions used for the purity analysis of related compounds.

| Compound Type | HPLC Column | Mobile Phase | Purity Achieved | Reference |

| 2-Amino-2,3-dihydro-1H-indene-5-carboxamide derivative | Diamonsil C18 (5.0 μm, 4.6 × 250 mm) | Methanol/Water (70:30) | 96.7% | acs.orgsemanticscholar.org |

| 2-Amino-2,3-dihydro-1H-indene-5-carboxamide derivative | Diamonsil C18 (5.0 μm, 4.6 × 250 mm) | Methanol/Water (80:20) | 97.3% | acs.orgsemanticscholar.org |

| 2-Amino-2,3-dihydro-1H-indene-5-carboxamide derivative | Diamonsil C18 (5.0 μm, 4.6 × 250 mm) | Methanol/Water (80:20) | 97.0% | acs.orgsemanticscholar.org |

These established chromatographic methods for related indole carboxamides provide a strong foundation for developing effective purification and purity assessment protocols for this compound, ensuring the high-quality material required for definitive structural elucidation.

Computational and Theoretical Investigations of 2,3 Dihydro 1h Indole 1 Carboxamide

Density Functional Theory (DFT) Applications in 2,3-Dihydro-1H-indole-1-carboxamide Research

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for analyzing medium-sized organic molecules like this compound. DFT methods, such as the popular B3LYP functional, are frequently used to predict a wide range of molecular properties. espublisher.commaterialsciencejournal.org

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy conformation on the potential energy surface. For this compound, this involves calculating the optimal bond lengths, bond angles, and dihedral angles.

Conformational analysis is crucial as the five-membered dihydroindole ring is not planar, and rotation can occur around the N-C bond of the carboxamide group. researchgate.net DFT calculations can map the potential energy surface associated with these conformational changes, identifying the global minimum energy structure and other low-energy conformers. These studies are essential as the molecule's conformation dictates its physical and chemical properties. espublisher.com For instance, in related indole (B1671886) derivatives, DFT calculations have successfully predicted geometries that are in good agreement with experimental data from X-ray crystallography. researchgate.net

Below is a table representing the types of parameters determined during geometry optimization for a molecule like this compound.

| Parameter Type | Description | Example (Hypothetical) |

|---|---|---|

| Bond Length (Å) | The equilibrium distance between the nuclei of two bonded atoms. | C=O: ~1.23 Å |

| Bond Angle (°) | The angle formed between three atoms across at least two bonds. | N-C-O: ~120° |

| Dihedral Angle (°) | The angle between two intersecting planes, crucial for conformational analysis. | C-C-N-C: Defines ring puckering and carboxamide orientation |

| Total Energy (Hartree) | The calculated total electronic energy of the optimized structure. | Value dependent on DFT method and basis set |

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MESP)

Understanding the electronic structure is key to predicting a molecule's reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. materialsciencejournal.org The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. materialsciencejournal.orgresearchgate.net

The Molecular Electrostatic Potential (MESP) map is another vital tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govbhu.ac.in For this compound, the MESP would likely show negative potential (red/yellow) around the carbonyl oxygen and potentially the aromatic ring, indicating sites for electrophilic attack. Positive potential (blue) would be expected around the amide hydrogens, marking them as sites for nucleophilic interaction. bhu.ac.in

The following table summarizes key electronic properties that can be calculated for this compound using DFT.

| Electronic Property | Description | Significance |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. | Related to the ionization potential and electron-donating ability. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) (eV) | The energy difference between HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and polarizability. materialsciencejournal.org |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. nih.gov |

Vibrational Frequency Calculations and Correlation with Spectroscopic Data

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in infrared (IR) and Raman spectra. rsc.org By calculating the harmonic vibrational frequencies of the optimized geometry of this compound, a theoretical spectrum can be generated. niscpr.res.in

This theoretical spectrum is invaluable for interpreting experimental spectroscopic data. The calculated frequencies and their corresponding vibrational modes (e.g., C=O stretch, N-H bend, aromatic C-H stretch) can be correlated with the peaks observed in experimental FT-IR and FT-Raman spectra. niscpr.res.inderpharmachemica.com This correlation helps to confirm the molecular structure and provides a detailed assignment of the vibrational modes. Studies on related indole derivatives have shown excellent agreement between DFT-calculated (often using the B3LYP functional) and experimental vibrational frequencies. researchgate.netrsc.org

Reactivity Descriptors and Prediction of Site Selectivity

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors, based on conceptual DFT, include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). materialsciencejournal.orgnih.gov

Chemical Hardness (η): Proportional to the HOMO-LUMO gap, it measures resistance to change in electron distribution.

Electronegativity (χ): The power of an atom in a molecule to attract electrons.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge.

Furthermore, local reactivity descriptors like Fukui functions can be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov This allows for the prediction of site selectivity in chemical reactions, identifying which atoms in the aromatic ring or the carboxamide group are most likely to participate in a reaction.

Molecular Dynamics (MD) Simulations for Dynamic Chemical Behavior Analysis

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., a solvent). espublisher.com

For this compound, MD simulations can be used to:

Explore its conformational landscape in solution, showing transitions between different low-energy states.

Analyze the stability of intramolecular hydrogen bonds.

Study its interaction with solvent molecules, providing information on solvation shells and dynamics.

Investigate its binding stability within a biological target, such as an enzyme's active site, by analyzing parameters like Root Mean Square Deviation (RMSD) and interaction energies over the simulation time. espublisher.comworldscientific.com

Such simulations are crucial for understanding how the molecule behaves in a realistic, dynamic environment, which is particularly important for applications in medicinal chemistry and materials science. mdpi.com

In Silico Prediction of Chemical Properties and Synthetic Feasibility

Computational tools are increasingly used to predict a wide range of chemical and drug-like properties before a molecule is ever synthesized. ijpsjournal.com For this compound, various in silico models can estimate properties relevant to its potential use as a pharmaceutical agent.

These predictions often fall under the umbrella of ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov Computational models can predict parameters such as:

Lipophilicity (LogP): Affects solubility and membrane permeability.

Water Solubility: Crucial for drug delivery.

Drug-likeness: Based on rules like Lipinski's Rule of Five, which assesses if a compound has properties that would make it a likely orally active drug.

Synthetic Accessibility (SA): Scores that estimate how easily a compound can be synthesized based on its structural complexity and comparison to known reactions. mdpi.com

These in silico predictions are vital for prioritizing which novel compounds should be synthesized and tested, thereby saving significant time and resources in the research and development pipeline. espublisher.com

Theoretical Insights into Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate details of reaction mechanisms, which are often challenging to probe through experimental means alone. For this compound, while specific theoretical studies on its reaction mechanisms are not extensively documented in the literature, valuable insights can be gleaned from computational investigations of its core components: the indoline (B122111) scaffold and the N-carboxamide functionality. These studies allow for predictions of reactivity, the characterization of transition states, and the evaluation of reaction energy profiles.

Theoretical investigations into the reactivity of the indoline nucleus highlight the susceptibility of the aromatic ring to electrophilic attack, as well as the potential for reactions at the nitrogen atom. DFT calculations on related indole systems have been employed to understand the regioselectivity of various transformations. For instance, studies on the Rh(III)-catalyzed C-H cyanation of indole and indoline have shown that the regioselectivity is influenced by the nucleophilicity of the carbon atoms in the C-Rh(III) intermediate and the hybridization of the C-H bond undergoing activation. nih.gov Such computational approaches can predict the most likely sites for substitution on the benzene (B151609) ring of this compound.

Furthermore, the mechanism of electrophilic substitution on the indole core has been a subject of theoretical scrutiny. Calculations have explored the transition states for electrophilic attack at different positions of the indole ring. ic.ac.uk These studies reveal that the reaction can proceed through a concerted mechanism, avoiding a formal Wheland intermediate, where the electrophile adds and the proton is removed in a single step facilitated by a counter-ion. The relative energies of the transition states for attack at different positions determine the kinetic product of the reaction. For N-acylated indoles, the substitution pattern is often directed to the C3 position, and theoretical models have been developed to predict the absolute configuration of the products in enantioselective reactions. acs.orgnih.gov

The carboxamide group itself introduces additional reactive possibilities. Computational studies on the acylation of amides and related compounds provide a framework for understanding the transition states involved in reactions at the nitrogen and carbonyl carbon of the this compound. For example, DFT calculations have been used to model the N-acylation of indoles using various acylating agents, proposing plausible mechanisms that involve the deprotonation of the indole nitrogen followed by nucleophilic attack on the acyl source. nih.gov

In the context of metal-catalyzed reactions, computational analysis has been crucial in understanding the role of ligands and additives in controlling selectivity. For instance, in the gold-catalyzed arylation of carboxamides, DFT calculations revealed that the presence of a silver co-catalyst alters the reaction pathway by coordinating to other nucleophilic groups in the substrate, thereby directing the arylation to the amide nitrogen. nju.edu.cn The calculated energy barriers for the competing transition states provided a quantitative rationale for the observed chemoselectivity.

While a dedicated computational study on the reaction mechanisms of this compound is needed for a complete understanding, the existing body of theoretical work on related structures provides a solid foundation for predicting its chemical behavior. The tables below present representative computational data from studies on related indole and carboxamide systems, illustrating the types of insights that can be obtained.

Table 1: Calculated Activation Energies for Electrophilic Nitrosation of Indole

| Position of Substitution | Relative Free Energy of Activation (ΔG‡) in kcal/mol | Relative Free Energy of Reaction (ΔG) in kcal/mol |

| 1 (Nitrogen) | 0.0 | 11.2 |

| 2 | 10.7 | -11.9 |

| 3 | 5.5 | -16.4 |

Data from a theoretical study on the electrophilic substitution of indole using nitrosium trifluoracetate in dichloromethane, calculated at the ωB97XD/6-311G(d,p) level of theory. ic.ac.uk This table illustrates the kinetic preference for substitution at the nitrogen atom and the thermodynamic preference for substitution at the C3 position.

Table 2: Calculated Free Energy Barriers for Gold-Catalyzed Amide vs. Amine Arylation

| Reaction Pathway | Overall Free Energy Barrier (kcal/mol) |

| Amide-Arylation (with AgNTf₂) | 23.7 |

| Amine-Arylation (without AgNTf₂) | 22.6 |

| Amide-Arylation (without AgNTf₂) | 26.0 |

Data from a DFT study on the chemoselective arylation of 2-amino-2-phenylacetamide. The calculations show how the silver additive (AgNTf₂) lowers the barrier for amide-arylation, making it the preferred pathway. nju.edu.cn

Synthetic Applications and Chemical Transformations of 2,3 Dihydro 1h Indole 1 Carboxamide

Role as a Key Building Block in the Synthesis of Complex Heterocyclic Systems

2,3-Dihydro-1H-indole-1-carboxamide and its derivatives serve as pivotal intermediates in the construction of intricate heterocyclic frameworks. The reactivity of the indoline (B122111) nucleus and the carboxamide moiety allows for a variety of chemical transformations, leading to the formation of fused ring systems and other complex structures.

One notable application is in the synthesis of pyrido[3,4-b]indol-1-ones. A high-yielding method involves the selective cyclization of N-(2,2-dimethoxyethyl)-1H-indole-2-carboxamides in polyphosphoric acid. sci-hub.se This reaction is robust, tolerating both electron-donating and electron-withdrawing substituents on the indole (B1671886) nucleus, thus providing a versatile route to this class of compounds. sci-hub.se

Furthermore, the indole-2-carboxamide scaffold has been utilized in the development of novel agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a key target in pain and inflammation research. mdpi.comnih.gov By modifying the carboxamide portion and the indole ring, researchers have been able to create a library of compounds with varying potencies and efficacies. mdpi.comnih.gov

The versatility of the indole carboxamide structure is also demonstrated in its use in multi-component reactions for the synthesis of diverse heterocyclic compounds. researchgate.net These one-pot reactions allow for the rapid assembly of complex molecules from simple starting materials, highlighting the efficiency of using indole-based building blocks.

Recent research has also explored the synthesis of polycyclic fused indole scaffolds starting from indole-2-carboxamide derivatives. rsc.org For instance, an efficient synthesis of 3,4-dihydro-1H- evitachem.commdpi.comoxazino[4,3-a]indoles has been achieved through the reaction of ethyl 1H-indole-2-carboxylates with activated glycerol (B35011) carbonate. rsc.org

The following table provides examples of complex heterocyclic systems synthesized from this compound and its analogs:

| Starting Material | Reagents and Conditions | Product | Reference |

| N-(2,2-dimethoxyethyl)-1H-indole-2-carboxamide | Polyphosphoric acid, 110 °C | 2,9-dihydro-1H-pyrido[3,4-b]indol-1-one | sci-hub.se |

| 1H-Indole-2-carboxylic acid | Aminoacetaldehyde dimethyl acetal, BOP, Et3N, DMF | N-(2,2-dimethoxyethyl)-1H-indole-2-carboxamide | sci-hub.se |

| Ethyl 1H-indole-2-carboxylates | Activated glycerol carbonate | 3,4-dihydro-1H- evitachem.commdpi.comoxazino[4,3-a]indole | rsc.org |

| 3,4-dihydroisoquinoline N-oxides | Isocyanides, TMSOAc | 3,4-Dihydroisoquinoline-1-carboxamide derivatives | researchgate.net |

Use in the Development of Novel Indole and Indoline Scaffold Derivatives

The inherent reactivity of this compound allows for its transformation into a wide array of novel indole and indoline derivatives. These transformations often target the indole nucleus itself or the carboxamide functional group, leading to compounds with potentially new or enhanced biological activities.

A key transformation is the dehydrogenation of the indoline ring to form the corresponding indole. This aromatization can be achieved using various oxidizing agents. For instance, dimethyl l-benzylindole-5-phosphonate has been obtained by the dehydrogenation of dimethyl 1-benzylindoline-5-phosphonate with chloranil. researchgate.net

The carboxamide group can also be a site for further functionalization. For example, N-substituted indole-2- and 3-carboxamide derivatives have been synthesized and evaluated for their antioxidant properties. tandfonline.com These syntheses typically involve the reaction of an indole carboxylic acid with an appropriate amine. tandfonline.com

Furthermore, palladium-catalyzed reactions have been instrumental in the synthesis of novel indole derivatives. For example, isatins (1H-indole-2,3-diones) have been synthesized from 1-(2-haloethynyl)-2-nitrobenzenes via an intramolecular palladium-catalyzed annulation. researchgate.net Carbonylative approaches using palladium catalysts have also been extensively used for the synthesis and functionalization of indole derivatives. beilstein-journals.org

The development of new synthetic methodologies continues to expand the library of accessible indole and indoline derivatives. For instance, a palladium-catalyzed synthesis of 1-(3-amino)-1H-indol-2-yl)-1-ketones has been reported through a single isonitrile insertion reaction. beilstein-journals.org

The table below showcases some examples of novel indole and indoline derivatives developed from this compound and related structures:

| Starting Material | Reagents and Conditions | Product | Reference |

| Dimethyl 1-benzylindoline-5-phosphonate | Chloranil | Dimethyl l-benzylindole-5-phosphonate | researchgate.net |

| 1-Benzyl indole-2-carboxylic acid | SOCl2, then amine | N-substituted 1-benzyl-indole-2-carboxamide | tandfonline.com |

| 1-(2-Haloethynyl)-2-nitrobenzene | Palladium catalyst | Isatin (1H-Indole-2,3-dione) | researchgate.net |

| 2-Alkynylanilines | Isonitrile, Pd(0) catalyst | 1-(3-amino)-1H-indol-2-yl)-1-ketone | beilstein-journals.org |

Preparative Scale Transformations Utilizing this compound

The utility of this compound and its derivatives extends to preparative scale synthesis, enabling the production of significant quantities of target molecules for further investigation.

An example of a gram-scale synthesis is the enantioselective preparation of a potent SIRT1 inhibitor, which features a cyclohepta[b]indole core. researchgate.net This synthesis was achieved through an unprecedented domino reaction sequence, demonstrating the feasibility of complex transformations on a larger scale. researchgate.net

The synthesis of N-substituted indole-2- and 3-carboxamide derivatives has also been performed on a preparative scale to allow for the evaluation of their antioxidant activities. tandfonline.com These syntheses typically involve refluxing the corresponding indole carboxylic acid with thionyl chloride, followed by reaction with the desired amine. tandfonline.com

The following table details examples of preparative scale transformations involving indole carboxamide derivatives:

| Reaction | Scale | Key Features | Reference |

| Enantioselective synthesis of (S)-SIRT1-Inhibitor IV | Gram-scale | Domino reaction sequence to establish the cyclohepta[b]indole core. | researchgate.net |

| Synthesis of N-substituted indole-2- and 3-carboxamides | Preparative | Two-step procedure involving acid chloride formation and subsequent amidation. | tandfonline.com |

Future Directions and Emerging Research Avenues in 2,3 Dihydro 1h Indole 1 Carboxamide Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2,3-dihydro-1H-indole-1-carboxamide and its derivatives is a key area of ongoing research. Traditional methods are being re-evaluated in favor of more efficient and environmentally friendly approaches. The principles of green chemistry are increasingly being applied to the synthesis of indole (B1671886) derivatives, aiming to reduce waste, and energy consumption. acs.orgacs.org

Recent advancements include the development of one-pot synthesis routes and the use of novel catalytic systems. For instance, researchers are exploring the use of transition metal-free conditions, such as the t-BuOK/DMF system, for the synthesis of N-substituted indole-3-carboxylates, which can be precursors to dihydroindole carboxamides. nih.gov This method is particularly valuable for producing halogenated indoles without the issue of dehalogenation. nih.gov Another innovative approach involves the rhodium-catalyzed cyclization of a vinylazide to an indole, which can then be further modified. acs.org

Furthermore, multicomponent reactions (MCRs) are gaining prominence as an efficient strategy for the synthesis of complex molecules from simple starting materials in a single step. nih.gov These reactions are often more atom-economical and environmentally benign than traditional multi-step syntheses. nih.gov The development of MCRs for the synthesis of this compound derivatives holds significant promise for creating diverse molecular libraries for various applications.

| Synthetic Approach | Key Features | Potential Advantages |

| Green Chemistry Methods | Reduced waste, lower energy consumption, use of safer reagents. acs.orgacs.org | Environmental sustainability, cost-effectiveness. |

| One-Pot Syntheses | Multiple reaction steps in a single reaction vessel. acs.org | Increased efficiency, reduced purification steps. |

| Transition Metal-Free Catalysis | Avoids the use of potentially toxic and expensive metal catalysts. nih.gov | Lower cost, reduced environmental impact. |

| Multicomponent Reactions (MCRs) | Combination of three or more reactants in a single step. nih.gov | High atom economy, rapid generation of molecular diversity. |

| Flow Chemistry | Continuous reaction processes in a reactor. acs.org | Precise control over reaction parameters, improved safety and scalability. |

Advanced Mechanistic Understanding of Dihydroindole Carboxamide Reactions

A deeper understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing methods and designing new reactions. Mechanistic investigations often involve a combination of experimental techniques, such as kinetic studies and spectroscopic analysis, alongside computational modeling.

For example, understanding the electrocyclization reactions of keteniminium salts has provided insights into the formation of various heterocyclic systems, including those related to the indole scaffold. nih.gov Mechanistic studies on copper-catalyzed C-H functionalization reactions have proposed a single electron transfer (SET) pathway, which helps in refining these synthetic methods for greater efficiency and selectivity. acs.org

Isotopic labeling studies have also been employed to unravel reaction pathways. For instance, the use of '18O' labeled nitrostyrenes in the Cadogan–Sundberg indole synthesis has helped to elucidate the formation of N-alkoxyindoles. rsc.org Such detailed mechanistic knowledge allows chemists to predict reaction outcomes more accurately and to develop more robust and reliable synthetic protocols.

Innovative Computational Approaches for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. espublisher.com In the context of this compound, computational approaches are being used to predict molecular properties, reaction outcomes, and biological activities. espublisher.comeurjchem.com

Quantitative Structure-Activity Relationship (QSAR) models are being developed to correlate the structural features of indole derivatives with their biological activities. espublisher.comeurjchem.comnih.gov These models can predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts towards more promising candidates. For instance, a QSAR model for indole derivatives as inhibitors of the indoleamine 2,3-dioxygenase-1 (IDO1) enzyme has been developed to identify potential anticancer agents. espublisher.com

Molecular docking studies are used to visualize and predict how these molecules interact with biological targets at the atomic level. eurjchem.comnih.gov This information is invaluable for designing molecules with improved affinity and selectivity. Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of ligand-receptor complexes over time. espublisher.com

Density Functional Theory (DFT) calculations are employed to study the electronic structure and reactivity of these molecules, aiding in the understanding of reaction mechanisms and predicting spectroscopic properties. eurjchem.com These computational tools, when used in synergy, accelerate the discovery and development of new compounds with desired properties. espublisher.comeurjchem.com

| Computational Technique | Application in Dihydroindole Carboxamide Research |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on chemical structure. espublisher.comeurjchem.comnih.gov |

| Molecular Docking | Simulating the binding of molecules to biological targets. eurjchem.comnih.gov |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of molecular systems. espublisher.com |

| Density Functional Theory (DFT) | Investigating electronic structure and reactivity. eurjchem.com |

Exploration of New Chemical Transformations and Applications in Materials Science (non-biological)

The unique chemical structure of this compound makes it a versatile building block for the synthesis of novel materials with interesting properties. While much of the research on indole derivatives has focused on their biological activity, there is a growing interest in their potential applications in materials science. dundee.ac.uknih.govdechema.de

One emerging area is the development of functional materials based on the indole scaffold. For example, the palladium-catalyzed heteroannulation of indole-1-carboxamides with acs.orgfullerene has led to the synthesis of C60-fused dihydropyrimido[1,6-a]indol-1(2H)-ones. rsc.org These novel fullerene derivatives exhibit interesting electrochemical properties and could have applications in organic electronics. rsc.org

The photophysical properties of indole derivatives are also being explored. rsc.orgresearchgate.net The development of new synthetic routes to systems like 3,4-dihydro-1H- espublisher.comnih.govoxazino[4,3-a]indoles, which can be derived from indole precursors, opens up possibilities for creating novel fluorescent probes and materials for optical applications. rsc.orgresearchgate.net

Furthermore, the ability to functionalize the indole ring at various positions allows for the tuning of the electronic and steric properties of the molecule, which is crucial for designing materials with specific characteristics. The exploration of this compound and its derivatives in areas such as polymer chemistry, organic light-emitting diodes (OLEDs), and sensor technology represents a promising frontier for future research.

Q & A

Q. What are the standard synthetic protocols for preparing 2,3-dihydro-1H-indole-1-carboxamide derivatives?